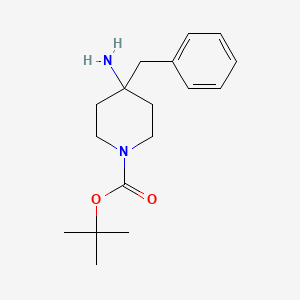Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate
CAS No.: 741687-09-2
Cat. No.: VC8134299
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 741687-09-2 |
|---|---|
| Molecular Formula | C17H26N2O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-11-9-17(18,10-12-19)13-14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3 |
| Standard InChI Key | XVSKTMVTTGWRPE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate consists of a six-membered piperidine ring substituted with a benzyl group and an amino group at the 4-position, while the Boc group protects the nitrogen at the 1-position. The Boc group () enhances solubility in organic solvents and prevents unwanted side reactions during synthetic processes . The compound’s stereoelectronic properties are influenced by the bulky tert-butyl group, which induces steric hindrance and modulates reactivity.
Key structural parameters include:
-
Molecular Formula:
-
IUPAC Name: tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate
Physicochemical Properties
Limited experimental data are available for this compound’s physical properties. The Boc group typically confers moderate solubility in polar aprotic solvents (e.g., dichloromethane, acetone) and poor solubility in water . Stability studies suggest that the Boc group is susceptible to acidic conditions but remains intact under basic or neutral environments, enabling selective deprotection in multi-step syntheses .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate involves multi-step protocols, often starting from 4-piperidinecarboxamide or related precursors. A patented method (CN104628627A) outlines the following steps :
-
Synthesis of 1-Boc-4-piperidinecarboxamide:
-
Conversion to 1-Boc-4-aminopiperidine:
This method achieves a high yield (72–75%) and emphasizes operational simplicity, making it suitable for industrial-scale production .
Optimization and Yield
Key optimization factors include:
-
Temperature Control: Maintaining low temperatures (0–5°C) during crystallization minimizes side reactions .
-
Solvent Selection: Acetone and petroleum ether enhance crystallization efficiency .
-
Reagent Ratios: Stoichiometric excess of ensures complete protection of the amine group.
Reactivity and Stability
Chemical Reactions
The compound participates in reactions typical of secondary amines and Boc-protected intermediates:
-
Deprotection: Treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) removes the Boc group, yielding 4-amino-4-benzylpiperidine.
-
Alkylation/Acylation: The free amine reacts with alkyl halides or acyl chlorides to form derivatives for drug discovery.
-
Reductive Amination: The amino group can condense with ketones or aldehydes in the presence of reducing agents.
Stability Under Various Conditions
-
Acidic Conditions: Rapid Boc deprotection occurs below pH 3 .
-
Basic Conditions: Stable up to pH 10, ideal for reactions requiring alkaline environments.
-
Thermal Stability: Decomposes above 150°C, necessitating controlled temperatures during storage .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s primary application lies in synthesizing pharmacologically active molecules:
-
Peptide Mimetics: The piperidine scaffold mimics proline residues in peptides, enhancing metabolic stability .
-
Kinase Inhibitors: Structural analogs have shown promise in targeting tyrosine kinases involved in cancer.
Comparative Analysis with Related Compounds
| Compound | Structural Features | Notable Activities |
|---|---|---|
| 4-Benzylpiperidine | Lacks Boc and amino groups | Analgesic properties |
| N-Boc-piperidine | Boc-protected, no benzyl group | Intermediate in peptide synthesis |
| 1-(4-Fluorobenzyl)piperidine | Fluorine substituent on benzyl | Enhanced receptor affinity |
The tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate combines steric protection (Boc) and functional versatility (benzyl, amino), distinguishing it from simpler analogs .
Recent Research and Developments
Recent advances focus on optimizing synthetic protocols and exploring novel derivatives:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume